![molecular formula C21H43Ge2N3O3 B14318467 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione CAS No. 112343-08-5](/img/structure/B14318467.png)
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione: is a chemical compound with the molecular formula C21H45N3O3Ge2 It is a derivative of triazinane, a six-membered ring containing three nitrogen atoms The compound is characterized by the presence of triethylgermyl groups attached to the propyl chains, which are linked to the triazinane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of triazinane derivatives with triethylgermylpropyl reagents. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to several days, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反应分析
Types of Reactions
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazinane derivatives.
科学研究应用
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other organogermanium compounds. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Research is being conducted to explore the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s unique structure and properties make it a candidate for drug development and delivery systems.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, leading to changes in gene expression and cellular function.
Modulation of Signaling Pathways: The compound can modulate signaling pathways, influencing cell growth, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione: This compound is similar in structure but contains trimethoxysilyl groups instead of triethylgermyl groups.
1,3,5-Tris[3-(triethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione: Another similar compound with triethoxysilyl groups.
Uniqueness
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential biological activity, making the compound valuable for various applications in research and industry.
属性
CAS 编号 |
112343-08-5 |
|---|---|
分子式 |
C21H43Ge2N3O3 |
分子量 |
530.8 g/mol |
IUPAC 名称 |
1,3-bis(3-triethylgermylpropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H43Ge2N3O3/c1-7-22(8-2,9-3)15-13-17-25-19(27)24-20(28)26(21(25)29)18-14-16-23(10-4,11-5)12-6/h7-18H2,1-6H3,(H,24,27,28) |
InChI 键 |
ASNSEVUYSJBDOG-UHFFFAOYSA-N |
规范 SMILES |
CC[Ge](CC)(CC)CCCN1C(=O)NC(=O)N(C1=O)CCC[Ge](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


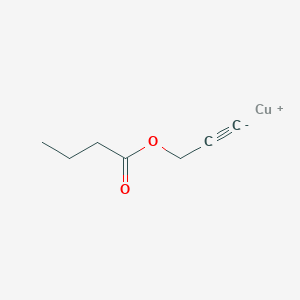
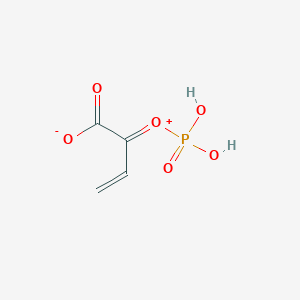



![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)
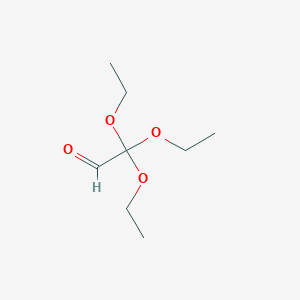

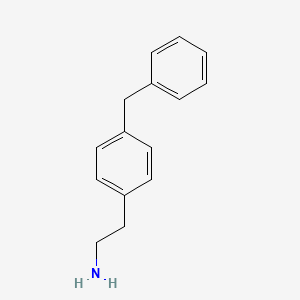
![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)

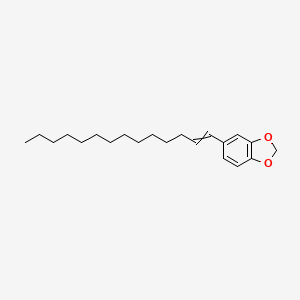
![(9-Diazonio-2H-fluoren-2-ylidene)[(2,5-dioxopyrrolidin-1-yl)oxy]methanolate](/img/structure/B14318460.png)
